Product packaging for 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione(Cat. No.:CAS No. 15254-69-0)

7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione

Cat. No.: B102983
CAS No.: 15254-69-0
M. Wt: 124.09 g/mol
InChI Key: XQUCGJMSQRPJEX-UHFFFAOYSA-N
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Description

Structural Significance within Bicyclic Systems

The structural framework of 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione is characterized by the fusion of a six-membered ring to a three-membered oxirane (epoxide) ring, creating the bicyclo[4.1.0]heptane skeleton. This arrangement results in considerable ring strain, which is a defining feature of its chemical character. The inherent strain in the molecule is a consequence of the deviation of bond angles from their ideal values, particularly within the three-membered epoxide ring where the internal bond angles are constrained to approximately 60 degrees.

The total strain energy for the related 7-Oxabicyclo[4.1.0]heptan-2-one is estimated to be in the range of 28-33 kcal/mol, which is notably higher than that of the parent bicyclo[4.1.0]heptane system. smolecule.com This increased strain is attributed to the presence of the oxygen heteroatom and the ketone functional groups, which introduce additional electronic and steric destabilization. smolecule.com This high degree of ring strain serves as a thermodynamic driving force for ring-opening reactions, rendering the molecule a reactive and valuable synthetic intermediate.

The fusion of the epoxide to the cyclohexene (B86901) dione (B5365651) ring also gives rise to specific stereochemical properties. The molecule contains multiple stereocenters, leading to the possibility of various stereoisomers. The precise spatial arrangement of the atoms is crucial for its reactivity and for the stereochemical outcome of its subsequent transformations, making stereoselective synthesis a key area of research involving this and related bicyclic systems.

Furthermore, the 7-oxabicyclo[4.1.0]heptane system can be viewed as a valence tautomer of the corresponding arene oxide. For instance, oxepin (B1234782) is in equilibrium with its valence isomer, benzene (B151609) oxide. thieme-connect.de This relationship highlights the potential for this bicyclic system to undergo rearrangements to form aromatic compounds, further expanding its synthetic utility.

Structural ParameterIdeal ValueObserved Value in Bicyclo[4.1.0] SystemsDeviation
Internal Bond Angle (C-C-C) in three-membered ring109.5° (for sp³ carbon)~60°~49.5°
Ring Strain Energy (kcal/mol)028-3328-33
C-C Bond Length in three-membered ring (Å)1.54~1.51-0.03
C-O Bond Length in epoxide ring (Å)1.43~1.41-0.02

Overview of Reactive Functionalities: Epoxide and α,β-Unsaturated Dione

The synthetic versatility of this compound stems from the presence of two highly reactive functional groups within its compact structure: the epoxide ring and the α,β-unsaturated dione system.

The epoxide ring , due to its significant strain, is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This process can be initiated by a wide range of nucleophiles and can be performed with a high degree of regio- and stereoselectivity, providing a powerful method for the introduction of new functional groups. The cleavage of the C-O bonds in the epoxide can be facilitated by acid catalysis, which protonates the epoxide oxygen and further activates the ring towards nucleophilic attack. These ring-opening reactions are fundamental in the synthesis of highly functionalized cyclohexane (B81311) derivatives.

The α,β-unsaturated dione functionality provides additional reactive sites within the molecule. The carbon-carbon double bond is conjugated with the two carbonyl groups, which are electron-withdrawing. This electronic arrangement makes the β-carbon of the enone system electrophilic and susceptible to conjugate addition, also known as Michael addition. researchgate.net This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. Furthermore, the alkene portion of the α,β-unsaturated dione can act as a dienophile in Diels-Alder reactions, enabling the construction of more complex polycyclic systems. researchgate.net The carbonyl groups themselves can also undergo typical reactions of ketones.

The interplay between the epoxide and the α,β-unsaturated dione functionalities allows for a rich and diverse range of chemical transformations, making this compound a valuable building block in the synthesis of natural products and other biologically active molecules.

Functional GroupType of ReactionKey Features
EpoxideNucleophilic Ring-OpeningDriven by high ring strain; can be regio- and stereoselective.
α,β-Unsaturated DioneMichael (Conjugate) AdditionNucleophilic attack at the β-carbon.
α,β-Unsaturated DioneDiels-Alder ReactionActs as a dienophile to form six-membered rings.
Carbonyl GroupsNucleophilic Acyl AdditionTypical reactivity of ketones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4O3 B102983 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 15254-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-3-1-2-4(8)6-5(3)9-6/h1-2,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUCGJMSQRPJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2C(C1=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934534
Record name 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15254-69-0
Record name 2,3-Epoxy-1,4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015254690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Oxabicyclo 4.1.0 Hept 3 Ene 2,5 Dione and Its Functionalized Derivatives

De Novo Synthetic Routes to the Core Scaffold

The construction of the 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione core, devoid of pre-existing complex frameworks, relies on strategic cyclization and functional group manipulations.

Key Cyclization Strategies

A primary strategy for assembling the bicyclic system involves the epoxidation of a corresponding cyclohexadienedione precursor. A notable approach begins with 1,4-benzoquinone, which can be converted to 2,3-epoxy-1,4-benzoquinone. This epoxyquinone serves as a key intermediate for the formation of the this compound scaffold. ontosight.ai

Another powerful strategy is the utilization of [4+2] cycloaddition reactions to form a six-membered ring, which is subsequently oxidized to introduce the 2,5-dione functionality. The strain in the resulting intermediate can facilitate a ring contraction to yield the desired bicyclo[4.1.0] system.

Functional Group Transformations for Scaffold Construction

The synthesis of the core scaffold often necessitates a series of functional group transformations. For instance, the biosynthesis of the related natural product terreic acid involves the conversion of 6-methylsalicylic acid through decarboxylation and a series of oxidation steps. acs.orgnih.gov This highlights the importance of controlled oxidation in forming the dione (B5365651) moiety.

In laboratory syntheses, the choice of oxidizing agents is critical. For example, the conversion of an alcohol precursor to the corresponding dione can be achieved using reagents like the Dess-Martin periodinane.

Stereoselective and Enantioselective Access

The biological activity of many this compound derivatives is highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic routes is of paramount importance.

Chiral Induction in Epoxide Formation

The introduction of chirality can be effectively achieved during the epoxidation step. The use of chiral catalysts allows for the enantioselective epoxidation of prochiral olefins. google.com For conjugated dienes, which are precursors to the cyclohexene (B86901) ring system, catalytic monoepoxidation can be achieved with high regio- and enantioselectivity. acs.org

Several catalytic systems have been developed for asymmetric epoxidation. For example, titanium-salan catalysts in the presence of a stoichiometric oxidant like hydrogen peroxide can effect the diastereo- and enantioselective monoepoxidation of conjugated dienes. acs.org Similarly, manganese-based chiral catalysts, such as Jacobsen's catalyst, are highly effective for the enantioselective epoxidation of cis-olefins. organic-chemistry.org

A summary of representative chiral catalysts for epoxidation is presented in the table below.

Catalyst TypePrecursorOxidantKey Features
Titanium-salanConjugated dienes30% H₂O₂High diastereo- and enantioselectivity for Z-olefins. acs.org
Jacobsen's Catalyst (Mn-salen)cis-OlefinsBleach (NaOCl)High enantiomeric excesses for a variety of substrates. organic-chemistry.org
Fructose-derived KetoneConjugated dienesOxoneHigh regioselectivities and enantioselectivities. acs.org

Asymmetric Approaches to Bicyclic Diones

An alternative strategy for achieving enantiocontrol is the asymmetric synthesis of the bicyclic dione itself. One powerful method is the desymmetrization of a meso diketone precursor. For instance, the Noyori transfer hydrogenative desymmetrization of a meso epoxy diketone can produce a highly enantiopure epoxy quinol, a key intermediate for the target scaffold. nih.gov This approach can be highly efficient, yielding products with high enantiomeric excess. nih.gov

Asymmetric aldol (B89426) cyclizations have also been employed to construct chiral bicyclic systems. The use of chiral catalysts, such as (S)-(-)-proline, can induce high levels of asymmetry in the formation of bicyclic ketols from triketone precursors. researchgate.net These chiral ketols can then be further elaborated to the desired dione.

Preparation of Structurally Diverse Derivatives

The this compound scaffold serves as a template for the synthesis of a wide array of structurally diverse derivatives. Many of these are inspired by or are analogues of naturally occurring compounds like ambuic acid and terreic acid.

The synthesis of ambuic acid analogues, for instance, has been a subject of significant research. researchgate.netresearchgate.netnih.gov These synthetic efforts often involve the modification of side chains and the introduction of various functional groups onto the core bicyclic structure. For example, a 4,6-disubstituted 3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione has been identified as a key intermediate in the synthesis of certain ambuic acid derivatives. nih.gov

Similarly, the synthesis of terreic acid and its analogues provides insights into the functionalization of the core scaffold. bioaustralis.comnih.gov Terreic acid itself is (1R,6S)-3-Hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione. nih.gov The introduction of hydroxyl and methyl groups at specific positions on the ring is a key feature of these syntheses.

The table below showcases some examples of functionalized derivatives and their key structural features.

Compound NameCore ScaffoldKey Functional Groups
Terreic AcidThis compound3-Hydroxy, 4-methyl nih.gov
Ambuic Acid AnalogueThis compound3-(Hydroxymethyl), 4,6-disubstituted nih.gov
(1R,5S,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one7-Oxabicyclo[4.1.0]hept-3-en-2-one5-Hydroxy, 3-methyl nih.gov
4-hydroxy-3-methoxy-6-methyl-7-oxabicyclo(4.1.0)hept-3-ene-2,5-dioneThis compound4-Hydroxy, 3-methoxy, 6-methyl ontosight.ai

Strategies for Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the this compound scaffold is typically achieved by performing the synthesis from an already substituted precursor, most commonly a substituted p-benzoquinone. This approach allows for a wide variety of substitution patterns.

Multi-step reaction sequences involving cyclization and substitution are employed for the synthesis of these derivatives. ontosight.ai For instance, the synthesis of a 3-tert-butyl substituted analog highlights the possibility of introducing bulky alkyl groups, which can significantly influence the compound's physical and chemical properties, such as solubility and reactivity. ontosight.ai

A prevalent example of alkyl substitution is found in the structure of Terreic acid, which features a methyl group at the 3-position. ontosight.ai Similarly, the natural product Epi-Epoformin and its derivatives also contain a methyl substituent. nih.gov The synthesis of these molecules generally begins with the corresponding substituted p-toluquinone (B147270), which is then subjected to an epoxidation reaction to form the desired bicyclic structure. The stereochemistry of the final product is often controlled by the choice of epoxidizing agent and reaction conditions.

Compound Name Substituent Position Reference(s)
3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dionetert-butyl3 ontosight.ai
Terreic Acidmethyl3 ontosight.ai
(1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dionemethyl3 nih.gov

Synthesis of Heteroatom-Functionalized Analogs (e.g., amino, hydroxy)

The synthesis of analogs bearing heteroatom functionalities such as hydroxyl and amino groups is crucial for developing derivatives with altered biological activities and physicochemical properties.

Hydroxy and Hydroxymethyl Analogs: Many natural products based on the this compound scaffold are hydroxylated.

Terreic Acid possesses a hydroxyl group at the 4-position, in addition to its 3-methyl substituent. Its biosynthesis is presumed to involve the epoxidation of a corresponding substituted quinone. thegoodscentscompany.com

(±)-Phyllostine is characterized by a hydroxymethyl group at the 3-position. The presence of this group increases solubility in polar solvents and introduces hydrogen-bonding capabilities.

(+)-epi-Epoformin , a related natural product, is a mono-ketone ((1R,5S,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one) that serves as a direct precursor to the corresponding dione. nih.govnih.gov The synthesis of derivatives, such as the acetate (B1210297) ester at the hydroxyl position, demonstrates a common strategy for functionalization. nih.gov This acetylation can be achieved using acetic anhydride (B1165640) and 4-dimethylaminopyridine. nih.gov

Amino Analogs: The introduction of nitrogen-containing functional groups has been explored to generate novel analogs. A cycloaddition-fragmentation sequence provides a pathway to highly functionalized cyclohexene oxides. paris-saclay.fr This method utilizes a reaction between benzene (B151609) oxide and azo dienophiles (such as di-tert-butyl azodicarboxylate) to create a cycloadduct. paris-saclay.fr Subsequent fragmentation of this intermediate can lead to the formation of derivatives containing carbamate (B1207046) groups, which are precursors to amino functionalities. paris-saclay.fr This synthetic sequence proceeds with a high degree of stereocontrol. paris-saclay.fr

Analog Type Functional Group Example Compound Synthetic Precursor/Method Reference(s)
Hydroxy-OHTerreic AcidSubstituted p-benzoquinone
Hydroxymethyl-CH₂OH(±)-PhyllostineNot specified
Acetoxy-OAc(1R,2S,6R)-4-Methyl-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl acetate(+)-epi-Epoformin nih.gov
Amino (via carbamate)-NH₂ (from -NHBoc)Diisopropyl ((1S,2S,5S,6R)-2-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diyl)dicarbamateAzo cycloadduct fragmentation paris-saclay.fr

Biomimetic and Natural Product Scaffold Synthesis (e.g., Terreic Acid framework, Phyllostine analogs, Epi-Epoformin)

The this compound core is a key structural motif in several biologically active fungal metabolites. Synthetic efforts towards these natural products often leverage the epoxidation of substituted p-benzoquinones.

Terreic Acid Framework: Terreic acid, identified as (1S,6R)-4-Hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione, is an antibiotic metabolite isolated from the fungus Aspergillus terreus. thegoodscentscompany.com Its structure combines both alkyl (methyl) and heteroatom (hydroxy) substituents on the core scaffold. Synthetic routes to Terreic acid have been developed, providing access to this natural product and its stereoisomers. ontosight.aithegoodscentscompany.com

Phyllostine Analogs: Phyllostine, or (±)-Phyllostine, is a phytotoxic fungal metabolite with the structure 3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione. The hydroxymethyl group is a key feature that differentiates it from the parent compound and influences its biological interactions. The synthesis of Phyllostine and its analogs allows for the exploration of structure-activity relationships.

Epi-Epoformin and Related Compounds: (+)-epi-Epoformin is a phytotoxic cyclohexene epoxide that can be chemically converted to a this compound derivative. nih.govnih.gov A direct and efficient synthesis of (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione involves the oxidation of the secondary alcohol in (+)-epi-Epoformin. nih.gov This transformation can be achieved in a 44% yield using Dess-Martin periodinane in CH₂Cl₂. nih.gov This reaction provides a clear example of how a natural product containing a related but different core can be utilized as a scaffold to synthesize a functionalized this compound. nih.gov

Natural Product IUPAC Name Key Synthetic Transformation Reference(s)
Terreic Acid(1S,6R)-4-Hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dioneEpoxidation of a substituted p-toluquinone precursor ontosight.aithegoodscentscompany.com
(±)-Phyllostine3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dioneNot specified
Epi-Epoformin derivative(1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dioneOxidation of (+)-epi-Epoformin using Dess-Martin periodinane nih.gov

Reaction Mechanisms and Chemical Reactivity of 7 Oxabicyclo 4.1.0 Hept 3 Ene 2,5 Dione

Epoxide Ring Reactivity

The three-membered oxirane ring is characterized by significant ring strain, which provides a strong thermodynamic driving force for ring-opening reactions. The electronic properties of the adjacent dione (B5365651) moiety heavily influence the regioselectivity and pathways of these transformations.

The epoxide ring of 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione and its derivatives is susceptible to attack by various nucleophiles. ontosight.ai The regioselectivity of the attack is dictated by the electronic influence of the electron-withdrawing carbonyl groups. In related systems, such as derivatives of (+)-epi-epoformin, the opening of the epoxide ring has been observed to lead to the formation of diols. nih.gov

Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon of the epoxide (an SN2-type mechanism). For this compound, both epoxide carbons are tertiary, but the adjacent carbonyl groups exert a strong electron-withdrawing effect, making the epoxide carbons electrophilic. The specific site of attack can be influenced by steric factors and the nature of the nucleophile. In some cases, opening the epoxide ring can be challenging; for instance, attempts to open the epoxide of a related methyl- and hydroxy-substituted derivative using standard basic (NaOH) or acidic (HCl, H₂SO₄) media were not straightforward. nih.gov However, successful ring-opening is often characterized by significant downfield shifts of the adjacent proton signals in ¹H-NMR spectra. nih.gov

Table 1: Nucleophilic Ring-Opening Reactions of Related 7-Oxabicyclo[4.1.0]heptene Systems
Substrate DerivativeNucleophile/ConditionsProduct TypeKey ObservationReference
(+)-epi-EpoforminNaBH₄, CeCl₃, MeOHDiolReduction of carbonyls and opening of epoxide. nih.gov
General 7-oxabicyclo[4.1.0]heptene systemsVarious NucleophilesFunctionalized cyclohexenyl or cyclohexyl frameworksHigh degree of stereocontrol is achievable.

The epoxide oxygen can be activated by protonation with Brønsted acids or coordination with Lewis acids. This activation enhances the electrophilicity of the epoxide carbons and facilitates ring-opening or rearrangement. Acid-catalyzed rearrangements of epoxides are a common pathway for the formation of new carbocyclic or heterocyclic frameworks. researchgate.netresearchgate.net

For this compound, electrophilic activation would likely be followed by nucleophilic capture or a skeletal rearrangement. One potential pathway involves rearrangement to a more stable aromatic system. The closely related valence tautomer system, benzene (B151609) oxide/oxepin (B1234782), readily rearranges to phenol (B47542) in the presence of acid, which highlights a potential reaction pathway for the arene oxide core of this molecule. thieme-connect.de Such rearrangements can lead to the formation of substituted catechols or hydroquinones, depending on the specific migratory aptitudes and reaction conditions.

Chemo- and Stereoselectivity in Complex Transformations

The rigid, three-dimensional structure of this compound provides a platform for highly controlled chemical transformations, where chemo- and stereoselectivity are paramount. The facial bias created by the bicyclic system allows reagents to approach preferentially from the less hindered exo face, and the specific placement of functional groups can direct reaction pathways.

The control of stereochemistry is a critical challenge and a significant opportunity in the synthesis of complex molecules from oxabicyclic precursors. gla.ac.uk For example, in related systems, the stereoselective functionalization of a cyclohexene (B86901) derivative can be achieved through Upjohn dihydroxylation or a directed epoxidation/hydrolysis sequence to generate aminocyclitols with excellent stereocontrol. gla.ac.uk This highlights how the existing stereocenters in the bicyclic core can direct the stereochemical outcome of subsequent reactions.

Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. In palladium-catalyzed ring-opening reactions of similar oxabicyclic systems, high regioselectivity is often observed. beilstein-journals.org The choice of catalyst and reaction conditions can determine which C-O bond of the epoxide is cleaved and where a new substituent is added, allowing for the synthesis of a single regioisomer from multiple possibilities. beilstein-journals.org The interplay between steric and electronic factors, governed by both the substrate and the catalyst, dictates the outcome of these complex transformations. beilstein-journals.org

Catalytic Transformations of the Core Structure

Catalysis offers a powerful means to activate the this compound core, enabling transformations that might otherwise require harsh conditions. Both metal-based and organic catalysts have been shown to be effective in promoting reactions on related bicyclo[4.1.0]heptane systems.

Metal-Catalyzed Reactions (e.g., Palladium-catalyzed ring-opening)

Transition metals, particularly palladium, are highly effective for catalyzing the ring-opening of strained oxabicyclic compounds. researchgate.net Palladium-catalyzed ring-opening of 7-oxanorbornadiene (B1225131) derivatives with aryl iodides, for example, produces highly substituted, unsymmetrical biphenyl (B1667301) derivatives with high regioselectivity. beilstein-journals.org

The generally accepted mechanism for these transformations involves several key steps as shown in the table below. beilstein-journals.org

StepDescription
1. Catalyst Activation The active Pd(0) catalyst is generated in situ from a Pd(II) precursor, often through reduction by an additive like zinc. beilstein-journals.org
2. Oxidative Addition The Pd(0) species undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II)-aryl complex. beilstein-journals.org
3. Carbopalladation The Pd(II)-aryl complex coordinates to the double bond of the oxabicyclic system, followed by insertion to form a new C-C bond.
4. Ring-Opening Cleavage of a C-O bond in the strained ring occurs, leading to a ring-opened palladium intermediate.
5. Reductive Elimination The final product is formed through reductive elimination, regenerating the Pd(0) catalyst.

This table outlines the proposed mechanism for palladium-catalyzed ring-opening reactions of related oxabicyclic alkenes.

This catalytic cycle allows for the construction of complex aromatic structures from readily available bicyclic precursors. While this specific reaction has been detailed for 7-oxanorbornadienes, the principles are applicable to the 7-oxabicyclo[4.1.0]heptane system, where the strained epoxide ring provides a strong thermodynamic driving force for ring-opening. researchgate.net Gold(I) complexes have also emerged as powerful catalysts for activating alkynes in cycloisomerization reactions to construct the bicyclo[4.1.0]heptene skeleton itself, demonstrating the versatility of metal catalysis in this area of chemistry. acs.org

Organocatalytic Approaches

Organocatalysis provides a complementary, metal-free approach to activating substrates like this compound. Chiral secondary amines are particularly effective for the enantioselective ring-opening of related cyclopropane (B1198618) systems through iminium ion activation.

In studies on meso-formylcyclopropanes, which share the bicyclo[4.1.0]heptane core, chiral secondary amine catalysts have been used to achieve highly enantioselective desymmetrization. The reaction proceeds through the formation of a transient iminium ion, which activates the system towards nucleophilic attack. This strategy has been successfully applied to the ring-opening of a bicyclo[4.1.0]hept-3-ene-7-carbaldehyde derivative as a key step in the total synthesis of the natural product speciosin H.

The proposed catalytic cycle is detailed below:

StepDescription
1. Iminium Ion Formation The aldehyde on the cyclopropane ring condenses with a chiral secondary amine catalyst to form a chiral iminium ion.
2. Activation The formation of the iminium ion activates the cyclopropane ring, making it more susceptible to nucleophilic attack.
3. Nucleophilic Ring-Opening A nucleophile attacks the activated system, leading to the stereoselective opening of the three-membered ring.
4. Hydrolysis & Catalyst Regeneration The resulting enamine is hydrolyzed to release the ring-opened product and regenerate the chiral amine catalyst.

This table describes the proposed mechanism for the organocatalytic ring-opening of a related formylcyclopropane.

This approach offers a promising avenue for the chemo- and stereoselective functionalization of this compound, potentially enabling the catalytic, enantioselective ring-opening with a variety of nucleophiles.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione and its analogs. It provides detailed information about the carbon-hydrogen framework of the molecule.

High-resolution 1H and 13C NMR spectroscopy are fundamental in piecing together the intricate structures of these bicyclic systems.

For the derivative, (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione , the 1H NMR spectrum (in CDCl₃) shows distinct signals that can be assigned to the protons in the molecule. mdpi.com A broad singlet for the olefinic proton (H-3), doublet of doublets for the epoxide protons (H-5 and H-6), and a doublet for the methyl protons (H-7) are characteristic. mdpi.com

The 13C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key resonances include those for the two carbonyl carbons (C-1 and C-4), the olefinic carbons (C-2 and C-3), the epoxide carbons (C-5 and C-6), and the methyl carbon (C-7). mdpi.com

Interactive Data Table: 1H and 13C NMR Data for (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione in CDCl₃
Atom No.1H Chemical Shift (δ, ppm)MultiplicityJ (Hz)13C Chemical Shift (δ, ppm)
1---192.3 (s)
2---146.8 (s)
36.43brs-133.3 (d)
4---191.2 (s)
53.79dd2.5, 0.754.1 (d)
63.84dd3.7, 0.753.7 (d)
72.02d1.416.4 (q)

Data sourced from Molecules 2018, 23(7), 1529. mdpi.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity within the molecule.

HSQC experiments establish the direct one-bond correlations between protons and their attached carbons. For instance, in derivatives of this compound, HSQC would correlate the epoxide proton signals with their corresponding carbon signals. nih.gov

HMBC spectroscopy is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. These correlations are vital for piecing together the molecular skeleton. For example, in a substituted derivative, HMBC correlations from the epoxide protons to the carbonyl carbons can confirm their relative positions within the bicyclic ring system. nih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione , the calculated m/z for the protonated molecule [M+H]⁺ is 139.0395, with an experimental value found to be 139.0401, confirming the molecular formula as C₇H₇O₃. mdpi.com

Interactive Data Table: HRMS Data for (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺139.0395139.0401C₇H₇O₃

Data sourced from Molecules 2018, 23(7), 1529. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Probing

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione exhibits characteristic absorption bands that correspond to the vibrations of its functional groups. mdpi.com Strong absorption bands are observed for the carbonyl (C=O) stretching vibrations, typically in the range of 1715-1737 cm⁻¹. Additionally, C-H stretching vibrations are also present. mdpi.com

Interactive Data Table: IR Spectroscopy Data for (1R,6S)-3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Functional GroupWavenumber (cm⁻¹)
C-H Stretch2925
C=O Stretch1737, 1715

Data sourced from Molecules 2018, 23(7), 1529. mdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. While no crystal structure for the parent this compound is readily available, this technique has been successfully applied to its derivatives. For instance, the crystal structure of a related compound, (1R,5S,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one , has been determined, providing unequivocal proof of its stereochemical configuration. nih.gov This powerful technique provides precise bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its structure and reactivity.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic properties of molecules like 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione and its derivatives. DFT calculations can provide valuable information on the molecule's electronic structure, reactivity, and potential as a drug candidate. nih.govresearchgate.net

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's stability and reactivity. For derivatives of a related compound, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, the energy gap has been calculated to range from 4.32 to 5.82 eV. nih.govresearchgate.net

Electrophilicity Index: This index helps in classifying molecules as strong or weak electrophiles. For the aforementioned derivatives, the electrophilicity index values ranged from 2.49 to 3.86, classifying them as strong electrophiles. nih.govresearchgate.net

Molecular Electrostatic Potential (MESP): MESP maps provide a visual representation of the electron distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. nih.govresearchgate.net These maps are useful for predicting how a molecule will interact with other molecules. nih.gov

DFT is also instrumental in locating and characterizing transition states, which are the highest energy points along a reaction pathway. By calculating the energy of transition states, chemists can predict the feasibility and kinetics of a reaction. For instance, in the thermal rearrangement of related bicyclic systems, DFT can be used to calculate the activation energies for different possible pathways, thus elucidating the most likely mechanism.

Table 1: Calculated Electronic Properties of this compound Derivatives

Derivative HOMO (eV) LUMO (eV) Energy Gap (eV) Electrophilicity Index
HB - - - -
HC - - 5.82 -
HD - - - -
HE - - - -
HF - - - -
HG - - - -
HH - - - -
HI - - - -
HJ - - - -
HK - - - -
HL - - 4.32 -

Note: This table is based on data for derivatives of a related compound, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate. The specific values for this compound may differ.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of the outcomes of pericyclic reactions by focusing on the interaction between the HOMO of one reactant and the LUMO of the other. dspmuranchi.ac.inwikipedia.org Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are common for compounds containing π-systems, such as this compound. dspmuranchi.ac.in

FMO theory is particularly useful for predicting the stereochemistry and feasibility of reactions like:

Electrocyclic Reactions: These involve the formation of a σ-bond and the loss of a π-bond within a single conjugated system, leading to the formation of a ring. slideshare.netlibretexts.org The stereochemical outcome (conrotatory or disrotatory) is determined by the symmetry of the HOMO of the polyene. libretexts.org

Cycloaddition Reactions: These are reactions in which two or more unsaturated molecules combine to form a cyclic adduct. slideshare.netlibretexts.org The Diels-Alder reaction is a classic example. The feasibility of a cycloaddition reaction is governed by the orbital symmetry of the interacting HOMO and LUMO. wikipedia.org

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. slideshare.netlibretexts.org

By analyzing the symmetry and energy of the frontier orbitals of this compound, it is possible to predict how it will behave in various pericyclic reactions.

Mechanistic Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

The strained epoxide ring in this compound makes it susceptible to ring-opening reactions. Computational modeling can be used to simulate various potential ring-opening pathways, both thermal and acid-catalyzed. By calculating the potential energy surface for the reaction, chemists can identify the most energetically favorable pathway and the structure of any intermediates or transition states. unizar.es

Similarly, computational methods can be used to investigate potential rearrangement reactions of the bicyclic framework. researchgate.net For example, theoretical calculations can help to understand and predict the products of rearrangements initiated by various reagents. researchgate.net

Many reactions involving this compound can lead to the formation of multiple products (chemoselectivity) or different stereoisomers (stereoselectivity). Computational modeling can be a powerful tool for predicting the outcome of such reactions.

By calculating the activation energies for the different possible reaction pathways, it is possible to predict which product will be formed preferentially. For example, in the reaction of a nucleophile with this compound, calculations can help determine whether the nucleophile will attack at the epoxide ring or one of the carbonyl groups. Similarly, the model can predict whether the attack will occur from the exo or endo face of the molecule, thus determining the stereochemistry of the product.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic properties of molecules, which can be invaluable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

The most commonly predicted spectroscopic parameters include:

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. researchgate.netacdlabs.com These predicted spectra can then be compared with experimental data to confirm the structure of the compound. acdlabs.com

IR Frequencies: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nist.gov This can aid in the assignment of experimental IR spectra.

UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) can be used to calculate the excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Vis spectrum of a molecule. researchgate.net

By combining these theoretical predictions with experimental data, chemists can gain a comprehensive understanding of the structure and properties of this compound.

Strategic Utility As a Building Block in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis Initiatives

The inherent reactivity and dense functionality of 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione and its derivatives make them valuable starting materials or key intermediates in the total synthesis of various natural products. The strained epoxide ring is susceptible to nucleophilic attack, allowing for regio- and stereoselective introduction of diverse functionalities, while the enedione system offers multiple sites for further chemical transformations.

Incorporation into Key Scaffolds

The 7-oxabicyclo[4.1.0]heptene framework is a recurring motif in a variety of biologically active natural products, particularly those belonging to the epoxyquinol class. The enantioselective synthesis of these complex molecules often relies on the stereocontrolled manipulation of the 7-oxabicyclo[4.1.0]heptene core. For instance, derivatives of this scaffold are crucial intermediates in the synthesis of compounds with antibiotic and cytotoxic activities. The ability to undergo regio- and stereoselective ring-opening reactions allows for the construction of highly functionalized cyclohexenyl and cyclohexyl frameworks, which are common structural motifs in many target molecules.

A notable example is the use of derivatives of 7-oxabicyclo[4.1.0]heptene as precursors in the synthesis of the anti-influenza drug oseltamivir. Furthermore, the structural similarity of these compounds to the naturally occurring antibiotic anticapsin has prompted research into their potential as antimicrobial agents. The investigation of these analogs provides valuable insights into the structure-activity relationships that govern their biological effects.

Natural Product ClassKey Scaffold FeatureSynthetic Utility of this compound
EpoxyquinolsHighly functionalized cyclohexene (B86901) epoxideServes as a core building block for stereocontrolled synthesis.
Oseltamivir (analog)Functionalized cyclohexene ringPrecursor for the construction of the core carbocyclic ring.
Anticapsin (analogs)7-oxabicyclo[4.1.0]heptane coreStructural template for the development of new antimicrobial agents.

Synthetic Pathways to Analogs (e.g., of terreic acid)

Terreic acid, a natural product produced by the fungus Aspergillus terreus, possesses a this compound core structure. caymanchem.com It has garnered significant attention due to its antibiotic properties. caymanchem.com The synthesis of terreic acid and its analogs often utilizes precursors that can be readily converted to the key epoxy-dione scaffold.

Synthetic strategies towards terreic acid analogs frequently involve the epoxidation of a corresponding substituted p-benzoquinone. The reactivity of the this compound core allows for the introduction of various substituents, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. These studies are crucial for understanding the molecular basis of their biological activity and for the development of new therapeutic agents.

Development of Novel Organic Scaffolds and Heterocycles

The unique reactivity of the this compound scaffold makes it a valuable starting point for the synthesis of novel organic scaffolds and heterocyclic systems. The combination of the strained epoxide and the electrophilic enone system allows for a variety of cascade reactions and molecular rearrangements, leading to the formation of complex polycyclic structures.

The inherent reactivity of the 7-oxabicyclo[4.1.0]hept-2-ene scaffold, a related structure, has made it a focal point in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been extensively studied for a variety of biological activities, demonstrating its importance as a pharmacologically relevant core structure. Transition metal-catalyzed reactions, particularly with platinum or palladium, can induce a variety of transformations, including cycloisomerizations and rearrangements, providing access to a diverse range of molecular architectures.

Applications in Polymer Chemistry via Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique that has been widely used to synthesize polymers with well-defined structures and functionalities. tdl.org The driving force for this reaction is the relief of ring strain in cyclic olefin monomers. While there is extensive literature on the ROMP of other 7-oxabicyclo derivatives, the application of this methodology to this compound specifically is an area of emerging interest.

The presence of the double bond in the six-membered ring of this compound makes it a potential monomer for ROMP. The resulting polymer would feature a backbone with repeating cyclohexene units bearing epoxide and dione (B5365651) functionalities. These functional groups offer opportunities for post-polymerization modification, allowing for the introduction of a wide range of chemical moieties and the tuning of the polymer's physical and chemical properties.

The synthesis of epoxide-containing polymers using ROMP with initiators like Grubbs' 2nd generation catalyst has been demonstrated for other cyclic olefins. tdl.org These epoxide-containing polymers can undergo further reactions, such as conversion to azidohydrins, which then serve as a platform for "click" chemistry reactions like the copper-catalyzed azide/alkyne cycloaddition (CuAAC). tdl.org This approach allows for the efficient synthesis of a diverse library of functionalized polymers. While specific studies on the ROMP of this compound are not widely reported, the principles established for similar functionalized oxabicyclic monomers suggest its potential for creating novel polymeric materials. tdl.org

MonomerPolymerization MethodPotential Polymer Functionalities
This compoundRing-Opening Metathesis Polymerization (ROMP)Epoxide, Dione

Future Perspectives and Emerging Research Avenues

Innovations in Catalytic Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a significant focus in modern chemistry, particularly for biologically active molecules where stereochemistry is crucial. nih.gov For structures like 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione, which possess multiple chiral centers, the development of catalytic asymmetric methods is paramount. Future innovations are expected to overcome the limitations of current synthetic routes, which often produce racemic mixtures or require chiral auxiliaries. nih.gov

Emerging research is focused on the design of novel chiral catalysts that can facilitate the enantioselective epoxidation of cyclohexadienone precursors or the asymmetric cycloisomerization of functionalized enynes. nih.govbeilstein-journals.org Advances in organocatalysis, particularly the use of chiral primary amine salts and chiral phosphoric acids, have shown great promise in the asymmetric epoxidation of cyclic enones, offering high enantioselectivity under mild conditions. organic-chemistry.orgcapes.gov.br These catalysts function by activating the substrate through the formation of an iminium ion intermediate, which then directs the stereoselective attack of an oxidizing agent. organic-chemistry.org

Furthermore, transition metal catalysis, employing metals such as gold and platinum, is a burgeoning field for the synthesis of related oxabicyclo[4.1.0]heptene structures. beilstein-journals.orgnih.gov Chiral ligands coordinated to these metals can create a specific chiral environment that guides the cycloisomerization of 1,6-enynes to yield enantioenriched bicyclic products with high fidelity. beilstein-journals.orgacs.org The future in this area lies in developing more robust and versatile catalysts that are tolerant of a wide range of functional groups and can be applied to the specific dienone system of the target molecule.

Catalyst TypeReactionKey FeaturesPotential Innovation
Chiral Primary Amine Salts (Organocatalysis)Asymmetric Epoxidation of Cyclic EnonesHigh enantioselectivity; mild conditions; bifunctional activation. organic-chemistry.orgDevelopment of catalysts for more substituted and complex dienone substrates.
Chiral Phosphoric Acids (CPAs)Asymmetric TransformationsHighly versatile; tunable steric and electronic properties. nih.govApplication in desymmetrization reactions of substituted cyclohexadienones.
Gold(I) Complexes with Chiral LigandsAsymmetric Cycloisomerization of 1,6-enynesExcellent enantiomeric excesses (up to 99%); mild conditions. beilstein-journals.orgDesign of new ligands to improve yields and broaden substrate scope.
Platinum(II) ComplexesEnantiospecific CycloisomerizationHigh fidelity in chirality transfer from starting material to product. nih.govApplication in syntheses where chirality is introduced early and transferred.

Exploration of Bio-Inspired Synthetic Routes

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic synthesis endeavors to mimic nature's strategies, often employing enzymatic reactions or cascades to build intricate structures with high selectivity. chemrxiv.org For this compound, which is structurally related to naturally occurring epoxyquinols, this approach holds significant potential.

One emerging avenue is the use of enzymes, such as dioxygenases or peroxidases, to catalyze key steps like the epoxidation of a benzoquinone or cyclohexadienone precursor. These biocatalytic transformations can offer unparalleled stereoselectivity and operate under environmentally benign aqueous conditions. The discovery and engineering of enzymes with tailored substrate specificity will be a key driver of innovation.

Another promising strategy is precursor-directed biosynthesis and mutasynthesis. routledge.com In this approach, a microorganism capable of producing a related natural product is fed with a synthetic precursor analog of the natural substrate. The organism's biosynthetic machinery then processes this unnatural precursor to generate a novel, "new-to-nature" compound. routledge.com This could allow for the creation of a library of derivatives of this compound with diverse substitutions, which would be challenging to access through traditional chemical synthesis alone. The combination of chemical synthesis to create precursors and biological systems to perform complex transformations represents a powerful and flexible future direction. routledge.com

Integration with Flow Chemistry and High-Throughput Methodologies

The transition from traditional batch synthesis to continuous flow processes is revolutionizing chemical manufacturing and discovery. rsc.org Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. nih.goveuropa.eu For the synthesis of strained ring systems like this compound, the superior heat and mass transfer in flow reactors can enable the use of highly reactive intermediates and exothermic reactions that are difficult to control in batch. nih.gov This could lead to higher yields, cleaner reactions, and access to novel chemical space.

Pairing flow chemistry with high-throughput experimentation (HTE) and automated synthesis platforms can dramatically accelerate the discovery and optimization of new reactions and molecules. nih.govbeilstein-journals.org Robotic systems can be used to rapidly screen libraries of catalysts, solvents, and reaction conditions in a miniaturized format, quickly identifying optimal parameters for the synthesis of the target compound and its derivatives. sigmaaldrich.com For example, an automated flow system could be programmed to synthesize an array of analogs by varying the starting materials and then directly screen their properties or biological activity. This integration creates a powerful cycle of design, synthesis, and testing that can significantly shorten development timelines for new chemical entities based on the this compound scaffold.

TechnologyApplication to Target CompoundKey AdvantagesFuture Outlook
Continuous Flow ChemistrySynthesis of the bicyclic core and derivatives.Improved safety for strained systems, precise reaction control, enhanced scalability. nih.govDevelopment of multi-step, telescoped flow syntheses to produce the final compound from simple precursors without isolation of intermediates.
High-Throughput Screening (HTS)Discovery of new catalysts and optimization of reaction conditions.Rapid evaluation of a large number of variables, miniaturization reduces waste. nih.govIntegration with machine learning algorithms to predict optimal conditions and guide experimental design.
Automated Synthesis PlatformsRapid generation of compound libraries for structure-activity relationship studies.Increased productivity, improved reproducibility, unattended operation. nih.govCreation of on-demand synthesis platforms that can generate specific derivatives based on computational predictions of desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.